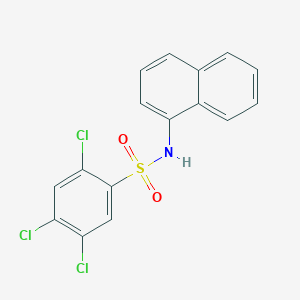

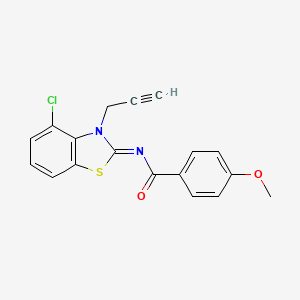

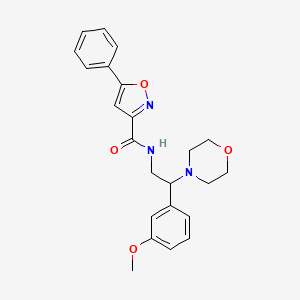

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid or acid derivative with an amine. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide . These methods demonstrate the versatility of benzamide chemistry in generating diverse compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, as seen with N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which crystallizes in the tetragonal system . Density functional theory (DFT) is also used to optimize geometric bond lengths and angles, providing a theoretical model that can be compared with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be explored through various reactions. For example, treating N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides with different hydrazines yields corresponding pyrazoline derivatives, demonstrating the ability of the benzamide core to participate in cyclization reactions . The modification of the amide bond and the alkyl chain in these compounds can significantly affect their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect their pharmacological profile. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, provide insights into the electronic distribution of the molecules, which is crucial for understanding their reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Structural and Pharmacological Significance

Benzothiazole derivatives, including structures similar to N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, are recognized for their wide range of pharmacological activities. The unique methine center present in the thiazole ring makes benzothiazole a significant heterocyclic compound. These derivatives exhibit activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, and anti-cancer, highlighting their importance in medicinal chemistry. The structural modifications of these derivatives, especially the substitution on the C-2 and C-6 carbon atoms, are key factors in their varied biological activities (Bhat & Belagali, 2020).

Antimicrobial and Antiviral Properties

Benzothiazole moieties and their derivatives are substantial in pharmaceutical chemistry due to their therapeutic capabilities. They have shown effectiveness as antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and anthelmintic agents. These derivatives are starting materials for synthesizing bioactive molecules suggested as active candidates in discovering new antimicrobial or antiviral agents for clinical development (Elamin, Abd Elaziz, & Abdallah, 2020).

Chemotherapeutic Potential

Several benzothiazole derivatives possess broad-spectrum antimicrobial and analgesic activities. Some are in clinical use for treating various diseases. The 2-arylbenzothiazoles are especially noted as potential antitumor agents. The therapeutic potential of these compounds has been extensively researched, indicating their growing importance in drug discovery and development. The structural simplicity and ease of synthesis of benzothiazoles make them suitable for developing chemical libraries for new drug entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Propiedades

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2S/c1-3-11-21-16-14(19)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(23-2)10-8-12/h1,4-10H,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLRSXHEABHGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)